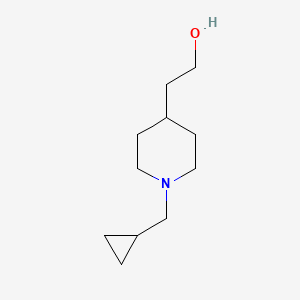

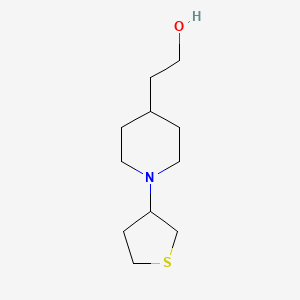

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photochemische Homologation

Diese Verbindung wurde im photochemischen Homologationsprozess zur Herstellung aliphatischer Aldehyde verwendet . Der Prozess beinhaltet die Erzeugung von Carbonylverbindungen durch photochemische Mittel, ein entscheidender Schritt in verschiedenen Synthesewegen.

Antimalaria-Arzneimittelentwicklung

Piperidinderivate, einschließlich Strukturen, die der fraglichen Verbindung ähneln, haben eine hohe Selektivität und Aktivität gegenüber resistenten Stämmen von Plasmodium falciparum gezeigt . Diese Ergebnisse sind bedeutsam in der laufenden Suche nach neuen Antimalariamitteln, insbesondere angesichts der zunehmenden Arzneimittelresistenz.

PROTAC-Linker

Die Struktur der Verbindung deutet auf eine mögliche Verwendung als semi-flexibler Linker bei der Entwicklung von PROTACs (Proteolysis Targeting Chimeras) hin . PROTACs sind eine aufkommende Klasse von therapeutischen Wirkstoffen, die Proteine zur Degradation zielen und einen neuartigen Ansatz zur Arzneimittelentwicklung bieten.

Pharmakologische Forschung

In der Pharmakologie wurden ähnliche Piperidinstrukturen auf eine Vielzahl von biochemischen und pharmakologischen Eigenschaften hin untersucht, darunter als ZNS-Inhibitoren, entzündungshemmende Mittel und Antimuskarinika . Diese Verbindung könnte potenziell für ähnliche Anwendungen untersucht werden.

Organische Synthese

Die Verbindung kann als Baustein in der organischen Synthese dienen, insbesondere beim Aufbau komplexer Moleküle . Ihr Piperidinkern ist ein häufiges Motiv in vielen organischen Verbindungen, was sie zu einer wertvollen Komponente in der synthetischen Chemie macht.

Medizinische Chemie

In der medizinischen Chemie wurden Analoga der Verbindung zur Synthese von Molekülen mit potenziellen therapeutischen Wirkungen verwendet . Die in der Verbindung vorhandene Hydroxylgruppe könnte eine Schlüsselfunktionsgruppe sein, die zur biologischen Aktivität beiträgt.

Chemische Forschung

Die Verbindung könnte an chemischen Forschungsarbeiten beteiligt sein, insbesondere bei der Untersuchung von Reaktionsmechanismen und der Entwicklung neuer Synthesemethoden . Ihre einzigartige Struktur könnte Einblicke in die chemische Reaktivität und Bindung geben.

Industrielle Anwendungen

Obwohl spezifische industrielle Anwendungen für diese Verbindung nicht im Detail beschrieben sind, deuten ihre strukturellen Merkmale auf eine mögliche Verwendung bei der Entwicklung industrieller Katalysatoren, Polymere oder als Zwischenprodukt bei der Synthese komplexerer Chemikalien hin .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.

Mode of Action

This compound acts as an inhibitor of glutaminase 1 . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.

Biochemical Pathways

The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.

Result of Action

The inhibition of glutaminase 1 by this compound leads to a decrease in the production of glutamate . This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects in conditions like cancer, where glutamine metabolism is often dysregulated .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, which can lead to apoptosis in cancer cells . Additionally, it can modulate gene expression related to cell proliferation and survival, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with glutaminase 1 inhibits the enzyme’s activity, reducing glutamine metabolism and leading to increased ROS levels . This can trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged effects in in vitro and in vivo studies . Long-term exposure to the compound can lead to sustained inhibition of glutaminase 1 and continuous modulation of cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit glutaminase 1 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glutamine metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting glutaminase 1, it reduces the conversion of glutamine to glutamate, affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJAQXRADWMOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

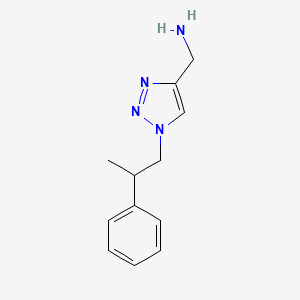

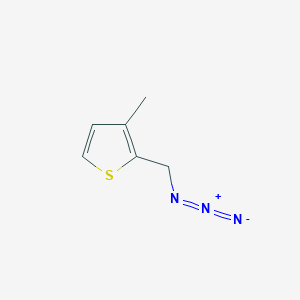

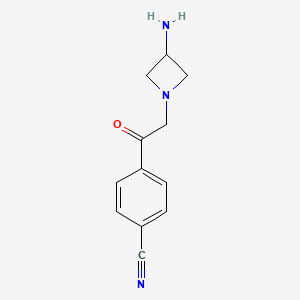

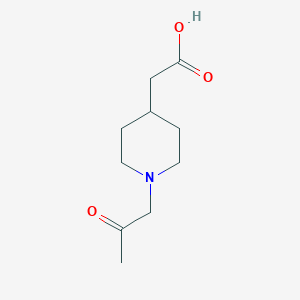

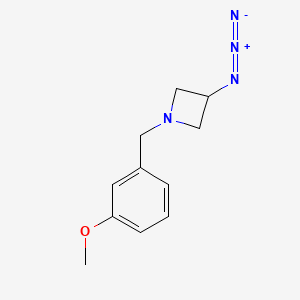

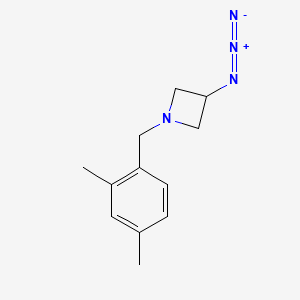

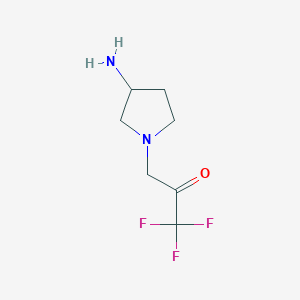

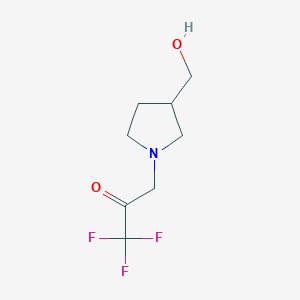

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.